molecular formula C14H17N3O B1401031 (2,6-Dimethyl-phenyl)-(4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridin-3-yl)-amine CAS No. 1361112-73-3

(2,6-Dimethyl-phenyl)-(4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridin-3-yl)-amine

Cat. No. B1401031
CAS RN: 1361112-73-3
M. Wt: 243.3 g/mol
InChI Key: FNEWZKWCGBAAKR-UHFFFAOYSA-N
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Description

(2,6-Dimethyl-phenyl)-(4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridin-3-yl)-amine, hereafter referred to as DMPTIP, is a chemical compound that is used in a wide variety of scientific research applications. DMPTIP has been studied for its biochemical and physiological effects, as well as its ability to act as a mechanism of action.

Scientific Research Applications

Chemical Structure and Reactivity

Compounds with complex structures, including those similar to "(2,6-Dimethyl-phenyl)-(4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridin-3-yl)-amine," often exhibit unique reactivities that make them valuable in the synthesis of heterocyclic compounds. For instance, the presence of an isoxazole ring, as suggested by the name, indicates potential for biological activity and the synthesis of heterocycles. Isoxazole rings are known for their roles in pharmacologically active molecules, highlighting their importance in medicinal chemistry and drug design (Gomaa & Ali, 2020)(Gomaa & Ali, 2020).

Applications in Material Science

Compounds with intricate structures, including pyrazolines and isoxazoles, are explored for their optoelectronic properties. These compounds have applications in the development of luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). The incorporation of such heterocyclic fragments into π-extended systems is valuable for creating novel materials with desirable electronic and photonic properties (Lipunova et al., 2018)(Lipunova et al., 2018).

Environmental and Analytical Chemistry

In the realm of environmental and analytical chemistry, compounds with complex molecular structures serve as important tools for the detection and removal of pollutants. For example, advanced oxidation processes (AOPs) leverage the chemical reactivity of certain compounds to degrade persistent organic pollutants in water. The study and optimization of these reactions contribute to cleaner production technologies and environmental remediation efforts (Prasannamedha & Kumar, 2020)(Prasannamedha & Kumar, 2020).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-9-4-3-5-10(2)13(9)16-14-11-8-15-7-6-12(11)18-17-14/h3-5,15H,6-8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEWZKWCGBAAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=NOC3=C2CNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dimethyl-phenyl)-(4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridin-3-yl)-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,6-Dimethyl-phenyl)-(4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridin-3-yl)-amine
Reactant of Route 2
(2,6-Dimethyl-phenyl)-(4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridin-3-yl)-amine
Reactant of Route 3
(2,6-Dimethyl-phenyl)-(4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridin-3-yl)-amine
Reactant of Route 4
(2,6-Dimethyl-phenyl)-(4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridin-3-yl)-amine
Reactant of Route 5
(2,6-Dimethyl-phenyl)-(4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridin-3-yl)-amine
Reactant of Route 6
(2,6-Dimethyl-phenyl)-(4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridin-3-yl)-amine

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